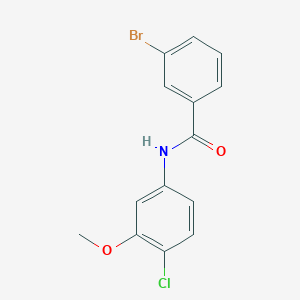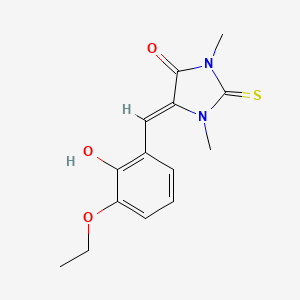![molecular formula C18H15ClO3 B5848730 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5848730.png)
7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one, also known as CBO-Et, is a synthetic compound that belongs to the family of coumarin derivatives. It has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the regulation of oxidative stress and inflammation. In addition, 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects. It has been demonstrated to have potent anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases. 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has also been shown to have anticancer effects, including the inhibition of cancer cell proliferation and induction of apoptosis. In addition, 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yields with excellent purity. It has also been shown to have potent biological activity, making it a useful tool for investigating various biological pathways and disease processes. However, 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one also has some limitations for lab experiments. It has not been extensively studied in vivo, and its safety and toxicity profile have not been fully established. In addition, the mechanism of action of 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the study of 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one. First, further studies are needed to elucidate the mechanism of action of 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one and its effects on various signaling pathways in the body. Second, studies are needed to investigate the safety and toxicity profile of 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one in vivo. Third, further studies are needed to investigate the potential applications of 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one in the treatment of various diseases, including inflammatory, oxidative stress-related, neurodegenerative, and cardiovascular diseases. Fourth, the development of novel 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one derivatives with improved biological activity and pharmacokinetic properties may be a promising future direction. Finally, the development of new synthetic methods for the preparation of 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one and its derivatives may also be of interest.
Conclusion
In conclusion, 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one is a synthetic compound with potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential use as an anti-inflammatory, antioxidant, and anticancer agent, as well as in the treatment of neurodegenerative and cardiovascular diseases. 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has several advantages for lab experiments, including its ease of synthesis and potent biological activity. However, its safety and toxicity profile have not been fully established, and its mechanism of action is not fully understood. Further studies are needed to investigate the potential applications of 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one and its derivatives in various disease states.
Synthesemethoden
7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one can be synthesized through a multi-step process involving the reaction of 2-chlorobenzyl chloride with sodium ethoxide, followed by the condensation of the resulting intermediate with ethyl acetoacetate. The final product is obtained through the cyclization of the resulting intermediate with acetic anhydride and sulfuric acid. The synthesis method is well-established, and the compound can be obtained in high yields with excellent purity.
Wissenschaftliche Forschungsanwendungen
7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-inflammatory, antioxidant, and anticancer agent. In addition, it has been investigated for its effects on the central nervous system, including its potential use as a neuroprotective agent and in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has also been studied for its potential use in the treatment of cardiovascular diseases and as an antibacterial agent.
Eigenschaften
IUPAC Name |
7-[(2-chlorophenyl)methoxy]-4-ethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-2-12-9-18(20)22-17-10-14(7-8-15(12)17)21-11-13-5-3-4-6-16(13)19/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSMZMOBXNJFIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,9-dimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)acetohydrazide](/img/structure/B5848648.png)


![4-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5848672.png)
![N-(3,4-dimethylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5848688.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5848703.png)



![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5848737.png)
![3-[5-(4-chlorophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5848745.png)


![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5848762.png)